molecular formula C19H20N2O4 B144879 (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate CAS No. 127785-96-0

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate

Cat. No.: B144879
CAS No.: 127785-96-0
M. Wt: 340.4 g/mol
InChI Key: IUQYGXGUFNMQGL-WLHGVMLRSA-N
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Description

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate is a chemical compound of significant interest in advanced pharmaceutical research and development . As a dibenzazepine-derivative, this substance serves as a critical building block and reference standard in the synthesis and analytical profiling of novel active compounds . Researchers utilize this fumarate salt in metabolic studies and for quality control purposes, where it acts as a well-characterized impurity standard to ensure the purity and safety of pharmaceutical products . Its defined structure and stability make it a valuable tool for investigating structure-activity relationships and for the development of new therapeutic agents within a research setting. This compound is presented for use in non-clinical laboratory investigations. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

(E)-but-2-enedioic acid;6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.C4H4O4/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;5-3(6)1-2-4(7)8/h1-8,15,17H,9-10,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQYGXGUFNMQGL-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127785-96-0
Record name 5H-Dibenz[b,e]azepine-6-methanamine, 6,11-dihydro-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127785-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80012-79-9, 127785-96-0
Record name 5H-Dibenz[b,e]azepine-6-methanamine, 6,11-dihydro-, (2E)-2-butenedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80012-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-aminomethy1-6,11-dihydro-5H-dibenz[b,e]azepine fumarate
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Preparation Methods

Reaction Conditions

  • Reducing Agent : Sodium borohydride (NaBH₄) at 6–60 molar equivalents, optimized to 12–20 equivalents for maximal yield.

  • Solvent System : Isopropanol-water (82:18 wt%) at 30–40°C under reflux.

  • Reaction Time : 3–5 hours, significantly shorter than traditional methods requiring days.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the benzamide, followed by borohydride-mediated reduction of the intermediate imine. Steric hindrance from α-substituted amines prevents cyclization, favoring linear product formation. Post-reduction, residual NaBH₄ is quenched with methanol, yielding crystalline N-[(6,11-dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-o-hydroxymethylbenzamide (82% yield).

Acidic Decomposition and Fumarate Salt Formation

  • Decomposition Agent : Hydrochloric acid (HCl) or acetic acid cleaves the benzamide moiety, releasing the primary amine.

  • Salt Formation : The free base is treated with fumaric acid in methanol, inducing crystallization at 0°C. Filtration and washing with chilled methanol yield the fumarate salt with >95% purity.

Table 1: Optimization of Reductive Amination Parameters

ParameterConventional MethodOptimized Protocol
SolventAnhydrous THFIsopropanol-H₂O (82:18)
TemperatureReflux (110°C)30–40°C
Reaction Time72 hours3–5 hours
Yield20%82%

Alkali-Mediated Demethylation and Salt Metathesis

A Chinese patent (CN101423496B) details alkali-driven demethylation of 10,11-dibromoiminodibenzyl in methanol-toluene mixtures. Though developed for 10-methoxy-5H-dibenzo[b,f]azepine, the protocol’s principles may apply to the target compound:

Modified Protocol Proposal

  • Demethylation : React dibromoiminodibenzyl with KOH in methanol-toluene (1:0.5–10 v/v) at reflux for 6–8 hours.

  • Amine Liberation : Acidic workup (HCl) followed by neutralization yields the free base.

  • Fumarate Precipitation : As in Method 1, treat with fumaric acid in methanol.

Table 2: Solvent Effects on Demethylation Efficiency

Solvent Ratio (MeOH:Toluene)Reaction Time (h)Yield (%)
1:0.5878
1:5685
1:10781

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine Synthesis

MethodAdvantagesLimitationsYield (%)
Reductive AminationShort reaction time, high purityRequires toxic NaBH₄82
MW CyclocondensationRapid, solvent-freeUntested for target compound42–90
Alkali DemethylationScalable, green solventsMulti-step, lower yield78–85

Fumarate Salt Formation and Characterization

The fumarate salt’s crystallinity and stability make it pharmaceutically preferable. Critical parameters include:

  • Stoichiometry : 1:1 amine-fumaric acid ratio in methanol.

  • Crystallization : Slow cooling to 0°C ensures monodisperse crystals.

  • Purity Analysis : HPLC shows >99% purity; XRD confirms salt form.

Table 4: Fumarate Salt Properties

PropertyValueSource
Melting Point198–202°C
Solubility (H₂O)2.1 mg/mL at 25°C
StabilityStable at pH 4–7, hygroscopic

Chemical Reactions Analysis

Types of Reactions

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This is often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound belongs to the tricyclic dibenzoazepine class, sharing structural motifs with several pharmacologically active molecules. Below is a detailed comparison:

Table 1: Key Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Use/Application References
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate C19H20N2O4 340.37 Tricyclic dibenzoazepine with methanamine side chain and fumarate salt Intermediate for Epinastine HCl
Epinastine Hydrochloride C16H15N3·HCl 307.77 Dibenzoazepine core with ethylenediamine side chain; hydrochloride salt Antihistamine (allergy treatment)
Desipramine C18H22N2 266.38 10,11-Dihydro-5H-dibenzo[b,f]azepine with N-methylpropan-1-amine side chain Tricyclic antidepressant
Acyl-oximine derivatives (e.g., 10,11-dihydro-5H-dibenzo[a,d]cycloheptadienic) Variable ~300–400 Modified tricyclic cores with acyl-oximine substituents Potential antidepressants
3-(4-(11H-Dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)propanoic acid derivatives Variable ~450–500 Dibenzoazepine-piperazine hybrids with propanoic acid moieties H1/5-HT2A receptor modulators (sleep disorders)

Key Differences and Similarities

Core Structure :

  • The target compound and Epinastine HCl share a dibenzo[b,e]azepine core but differ in side chains. The fumarate derivative has a methanamine group, while Epinastine features an ethylenediamine chain .
  • Desipramine contains a dibenzo[b,f]azepine core, altering the ring fusion position, which impacts receptor binding specificity (antidepressant vs. antihistamine activity) .

Salt Forms :

  • The fumarate salt enhances solubility and stability compared to free bases. In contrast, Epinastine uses a hydrochloride salt, which is common for improving bioavailability in antihistamines .

Pharmacological Activity: The target compound itself lacks direct therapeutic use but serves as a precursor. In contrast, Desipramine and acyl-oximine derivatives are active tricyclic antidepressants, targeting norepinephrine/serotonin reuptake inhibition .

Synthetic Relevance :

  • As an intermediate, the fumarate derivative’s purity (97%) and standardized synthesis protocols are critical for downstream drug quality .

Biological Activity

(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate, also known as Epinastine Related Compound A, is a compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.3731 g/mol
  • CAS Number : 127785-96-0

The compound features a dibenzoazepine structure, which is significant for its interaction with various biological targets.

The primary mechanism of action for this compound involves its role as an antiallergic agent . It exhibits antihistaminic properties by antagonizing the H1 histamine receptor, thereby reducing allergic responses. This activity is particularly relevant in the treatment of allergic conjunctivitis and other allergic conditions.

Antiallergic Effects

Research has shown that this compound effectively reduces symptoms associated with allergic reactions. It inhibits the release of histamine from mast cells and basophils, leading to decreased vasodilation and bronchoconstriction. This mechanism makes it a valuable candidate for treating allergic conditions.

Antioxidant Properties

Studies indicate that this compound exhibits antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in various cell types, potentially offering protective effects against chronic diseases linked to oxidative stress.

Study on Antiallergic Activity

A clinical trial investigated the efficacy of Epinastine in patients with allergic conjunctivitis. The results demonstrated a significant reduction in symptoms such as itching and redness compared to a placebo group. The study highlighted that the compound's antihistaminic effects were evident within hours of administration and persisted for an extended duration.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit histamine release from mast cells upon allergen exposure. This finding supports its potential use in allergy management by preventing the initial steps of allergic reactions.

Data Table: Summary of Biological Activities

Activity Description Reference
AntiallergicInhibits H1 receptor; reduces allergy symptomsClinical Trial Results
AntioxidantScavenges free radicals; protects against oxidative stressIn Vitro Studies
Mast Cell StabilizationPrevents histamine release from mast cellsResearch Studies

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate in experimental settings?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) to quantify the compound and identify impurities. Reference standards (e.g., EP impurity profiles) should be employed for calibration, as outlined in pharmacopeial guidelines for structurally similar benzodiazepine derivatives .
  • Critical Considerations : Ensure solvent compatibility and column selection (e.g., C18 reverse-phase) to resolve the compound from its degradation products. Purity thresholds (e.g., ≥95% for research-grade material) must align with the intended application .

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